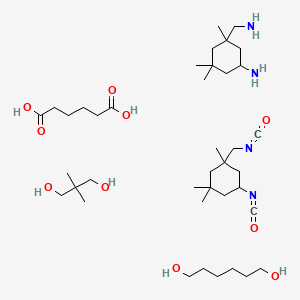
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with various amines and diols, resulting in a versatile material with unique properties. This compound is used in various industrial applications due to its stability, flexibility, and resistance to environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The addition of 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol further modifies the polymer structure, enhancing its flexibility and mechanical properties. Finally, the incorporation of 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane introduces isocyanate groups, which can react with other functional groups to form cross-linked networks.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as heating, cooling, and the addition of catalysts to accelerate the reaction. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can replace certain groups within the polymer with other functional groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate groups can react with hydroxyl or amine groups, forming strong covalent bonds that enhance the polymer’s mechanical properties and stability. The polymer’s structure allows it to form cross-linked networks, providing flexibility and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, 5-amino-1,3,3-trimethylcyclohexane
- Hexanedioic acid, polymer with 2-[(2-aminoethyl)amino]ethanesulfonic acid monosodium salt, 5-amino-1,3,3-trimethylcyclohexane
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane offers unique properties such as enhanced flexibility, mechanical strength, and resistance to environmental factors. These characteristics make it suitable for a broader range of applications, particularly in demanding industrial and medical environments.
Propriétés
Numéro CAS |
58043-05-3 |
|---|---|
Formule moléculaire |
C39H76N4O10 |
Poids moléculaire |
761.0 g/mol |
Nom IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C6H14O2.C5H12O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
Clé InChI |
JPTGNRHVLMJAEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
58043-05-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
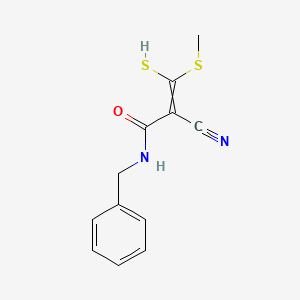

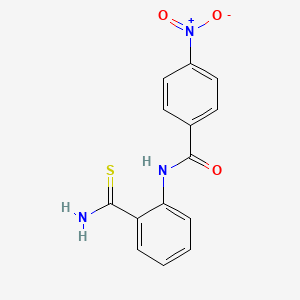
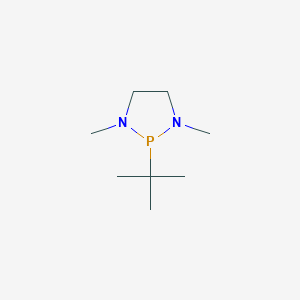
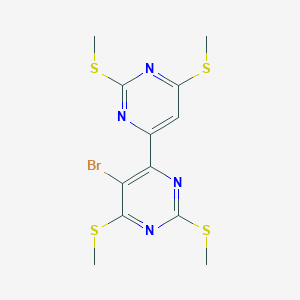
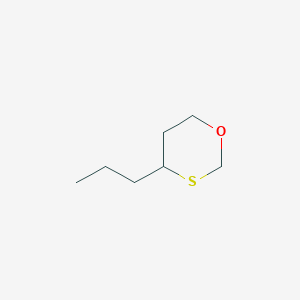

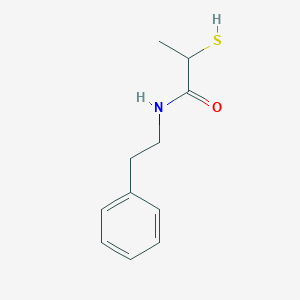
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)

